molecular formula C23H23ClN2O3 B608650 TC Lpa5 4

TC Lpa5 4

Numéro de catalogue: B608650
Poids moléculaire: 410.9 g/mol
Clé InChI: BNALUYKEGYUHQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TC LPA5 4: Ce composé inhibe l'agrégation des plaquettes humaines isolées induite par l'acide lysophosphatidique et présente une sélectivité pour le récepteur 5 de l'acide lysophosphatidique par rapport à plus de 80 autres cibles d'agents testés . Il est principalement utilisé en recherche scientifique pour étudier le rôle du récepteur 5 de l'acide lysophosphatidique dans divers processus biologiques.

Applications De Recherche Scientifique

Thyroid Cancer

In thyroid cancer studies, TC LPA5 4 has demonstrated significant antitumor activity. For instance, in vivo experiments using CGTH-W3 xenograft models in nude mice revealed that treatment with this compound resulted in a notable delay in tumor growth, with an inhibitory rate of approximately 46.7% . The compound's IC50 values for inhibiting cell proliferation varied among different thyroid cancer cell lines, indicating its potential as a targeted therapy for specific subtypes of thyroid cancer .

Heparanase Inhibition

Recent findings have identified this compound as a promising inhibitor of heparanase (HPSE) in high-throughput screening assays. The compound exhibited an IC50 of 10 μM against HPSE, suggesting its utility in targeting this enzyme, which plays a critical role in tumor metastasis and angiogenesis . Molecular docking studies further elucidated the interaction between this compound and HPSE, highlighting its potential for development as a novel therapeutic agent.

Modulation of Immune Responses

Research indicates that LPAR5 signaling can significantly influence T cell responses. In studies involving wild-type and Lpar5-deficient mice, it was observed that Lpar5 deficiency enhanced antigen-specific killing by CD8 T cells, suggesting that this compound could be leveraged to improve immunotherapeutic strategies against tumors . This modulation of immune responses positions this compound as a candidate for enhancing the efficacy of cancer immunotherapies.

Comprehensive Data Tables

Application Area Cell Lines/Models IC50 Values (μM) Effects Observed
Thyroid CancerCGTH-W3103.0Inhibited proliferation and migration
TPC-184.9Inhibited proliferation and migration
B-CPAP55.9Inhibited proliferation
BHT-10157.17Inhibited proliferation
Heparanase InhibitionHPSE Activity10Inhibition observed in high-throughput screening

Case Study: Thyroid Carcinoma Progression

A study analyzed the expression levels of LPAR5 in papillary thyroid carcinoma (PTC) tissues using The Cancer Genome Atlas (TCGA) database alongside immunohistochemistry assays. Findings indicated that higher levels of LPAR5 correlated with increased tumor aggressiveness . Subsequent treatment with this compound demonstrated a significant reduction in tumor cell viability and motility.

Case Study: Immune Response Enhancement

In a model investigating CD8 T cell responses, the administration of this compound led to enhanced cytotoxic activity against tumor cells when combined with peptide-pulsed target cells . This suggests that targeting LPAR5 may provide a dual benefit: inhibiting tumor growth while simultaneously boosting immune surveillance.

Analyse Biochimique

Biochemical Properties

TC Lpa5 4 plays a crucial role in biochemical reactions by acting as an antagonist to the LPA5 receptor. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. This compound inhibits LPA-induced aggregation of isolated human platelets with an IC50 of 800 nM . It interacts with the LPA5 receptor, preventing the binding of LPA and thereby inhibiting downstream signaling pathways. This interaction is highly selective, as this compound displays specificity for LPA5 over other molecular targets .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In thyroid cancer cells, this compound inhibits cell proliferation and migration . It has been shown to significantly inhibit the proliferation of CGTH-W3, TPC-1, B-CAPAP, and BHT101 thyroid cancer cells, with IC50 values ranging from 55.9 μM to 103.0 μM . Additionally, this compound inhibits LPA-stimulated migration of CGTH-W3 and TPC-1 cells by approximately 30% . These effects are mediated through the inhibition of the LPA5 receptor, which plays a role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the LPA5 receptor. By binding to this receptor, this compound prevents the activation of downstream signaling pathways that are typically triggered by LPA. This includes the inhibition of the PI3K/Akt pathway, which is known to play a role in cell proliferation and survival . This compound also inhibits the phosphorylation of Akt and p70S6K1, key components of the PI3K/Akt pathway, in CGTH-W3 and TPC-1 cells . This inhibition leads to a decrease in cell proliferation and migration, highlighting the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In in vitro studies, this compound significantly inhibits the proliferation and migration of thyroid cancer cells within 24 hours . In in vivo studies, this compound delays the growth of CGTH-W3 xenografts in nude mice when administered at a dosage of 10 mg/kg via intraperitoneal injection for two weeks . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function suggest potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice with CGTH-W3 xenografts, a dosage of 10 mg/kg administered via intraperitoneal injection for two weeks significantly inhibited tumor growth, with an inhibitory rate of 46.7% . Higher dosages and long-term administration have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to the LPA5 receptor. By inhibiting this receptor, this compound affects the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . The compound’s interaction with the LPA5 receptor and subsequent inhibition of downstream signaling pathways highlight its role in modulating metabolic flux and metabolite levels in cells.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement .

Méthodes de Production Industrielle: La production industrielle de TC LPA5 4 est généralement réalisée dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le composé est synthétisé dans des installations spécialisées équipées pour gérer des processus complexes de synthèse et de purification organiques .

Analyse Des Réactions Chimiques

Types de Réactions: TC LPA5 4 subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Produits Principaux: Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .

Applications de Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie: Utilisé pour étudier les propriétés chimiques et la réactivité des antagonistes du récepteur 5 de l'acide lysophosphatidique.

    Biologie: Employé dans la recherche pour comprendre le rôle du récepteur 5 de l'acide lysophosphatidique dans les processus cellulaires tels que la prolifération cellulaire, la migration et la signalisation.

    Médecine: Étudié pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, où le récepteur 5 de l'acide lysophosphatidique est impliqué dans la croissance tumorale et la métastase.

    Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur 5 de l'acide lysophosphatidique

Mécanisme d'Action

This compound exerce ses effets en se liant spécifiquement et en inhibant le récepteur 5 de l'acide lysophosphatidique. Cette inhibition empêche l'acide lysophosphatidique d'activer le récepteur, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération cellulaire, la migration et d'autres processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent la voie de la phosphoinositide 3-kinase (PI3K)/Akt, qui est essentielle à la survie et à la croissance cellulaires .

Activité Biologique

TC LPA5 4 is a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), which has garnered attention for its role in various biological processes, including cancer progression and immune modulation. This compound, chemically known as 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid , exhibits a potent inhibitory effect on LPA-induced cellular activities, making it a valuable tool in biomedical research.

This compound functions primarily as an antagonist to the LPA5 receptor, with an IC50 value of 0.8 μM in LPA5-RH7777 cells. Its selectivity is notable, as it demonstrates significant inhibition of LPA-induced effects while showing minimal activity against over 80 other screened targets . The compound effectively inhibits LPA-induced aggregation of isolated human platelets, highlighting its potential applications in cardiovascular research .

In Vitro Studies

Research has demonstrated that this compound can significantly inhibit the proliferation and migration of thyroid carcinoma cells. In particular, studies involving the CGTH-W3 and TPC-1 cell lines showed that treatment with this compound resulted in decreased cell proliferation and migration. The compound also delayed tumor growth in xenograft models using nude mice, indicating its potential as a therapeutic agent against thyroid cancer .

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound. For instance, administration of this antagonist in models of cerebral ischemia (tMCAO) revealed a protective effect against brain damage. Mice treated with this compound exhibited reduced infarction and neurological deficits following reperfusion, alongside decreased microglial activation . This suggests that this compound may play a critical role in neuroprotection during ischemic events.

Case Study: Thyroid Carcinoma

A study published in Cancer Science highlighted the effects of this compound on thyroid carcinoma cell lines. The findings showed that the compound inhibited cell growth and migration in vitro and delayed tumor growth in vivo. Specifically, the combination of this compound with PI3K and mTOR inhibitors resulted in a significant reduction in Akt phosphorylation, demonstrating its potential to interfere with pro-tumorigenic signaling pathways .

Case Study: Immune Modulation

Another significant study explored the role of this compound in modulating CD8 T cell responses. It was found that activation of the LPA5 receptor by lysophosphatidic acid could impair T cell activation and promote an exhausted phenotype. By using this compound to block this receptor, researchers observed enhanced T cell function and improved anti-tumor immunity, suggesting that targeting LPAR5 could be a viable strategy for cancer immunotherapy .

Summary of Biological Activities

Activity Effect Reference
Platelet aggregation inhibitionSignificant reduction
Thyroid carcinoma cell proliferationInhibition observed
Tumor growth delayReduced tumor size in xenograft models
NeuroprotectionDecreased brain infarction post-ischemia
Modulation of CD8 T cellsEnhanced T cell activation

Research Findings Overview

Study Focus Findings Publication
Thyroid carcinomaInhibition of proliferation and migrationCancer Science
Cerebral ischemiaReduced damage and improved outcomesJournal of Neuroinflammation
Immune checkpoint modulationImproved T cell responsesNature Communications

Propriétés

IUPAC Name

5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALUYKEGYUHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.